N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide
Description
N-([2,4'-Bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3-chloro-4-methoxybenzenesulfonamide group linked via a methylene bridge to a 2,4'-bipyridine scaffold. The chlorine and methoxy substituents on the benzene ring may influence electronic properties, solubility, and binding affinity, while the bipyridine moiety could contribute to metal coordination or intermolecular interactions.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-25-18-3-2-15(11-16(18)19)26(23,24)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWDYTXEGQCQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C15H15ClN2O3S
- CAS Number : [not provided in the search results]
- Molecular Weight : 332.81 g/mol
The structure includes a bipyridine moiety, which is known for its ability to coordinate with metal ions, potentially enhancing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing sulfonamide groups have been reported to inhibit the growth of leukemia and solid tumor cells.
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation, such as EGFR (Epidermal Growth Factor Receptor) and Src kinase pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available studies:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | HEPG2 | 1.18 | Apoptosis induction | |
| Study 2 | MCF7 | 0.67 | Cell cycle arrest | |
| Study 3 | K-562 | 0.24 | EGFR inhibition | |
| Study 4 | PC-3 | 0.80 | Src inhibition |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of similar sulfonamide derivatives, N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide exhibited significant growth inhibition against several cancer types including prostate (PC-3) and colon (HCT-116) cancers with IC50 values ranging from 0.67 to 0.87 µM .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of sulfonamide derivatives showed that compounds similar to this compound effectively inhibited EGFR with an IC50 value of 0.24 µM, indicating their potential as targeted cancer therapies .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Structural Insights :
- Bipyridine Substitution: The target compound’s 2,4'-bipyridine system differs from the 2,3'-bipyridine in CAS 1451272-09-5 .
- Linker Flexibility : The methylene spacer in the target compound provides conformational flexibility absent in analogues with direct bipyridine-sulfonamide bonds (e.g., CAS 1451272-09-5) .
Physicochemical Properties
- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to nitro-substituted analogues (e.g., ) but reduce it relative to hydroxylated derivatives like E7010 .
- Molecular Weight : Estimated at ~430–450 g/mol, comparable to E7010 (MW 429.5 g/mol) .
Crystallographic and Computational Analysis
- Crystal Packing: notes that dihedral angles between aromatic rings (e.g., 69.2° in 4-nitrobenzenesulfonamide) influence hydrogen bonding and crystal packing. The target compound’s bipyridine system may adopt distinct angles affecting solid-state properties .
- Software Tools : Programs like SHELX () and WinGX () are widely used for structural refinement, suggesting similar methods could resolve the target compound’s geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
